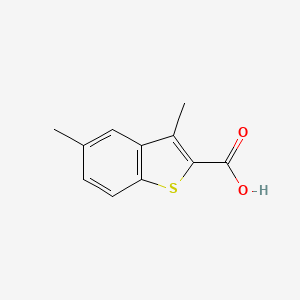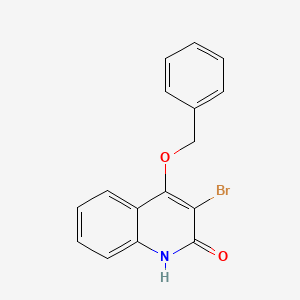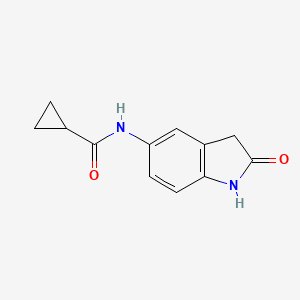
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide is a synthetic compound belonging to the class of indolinone derivatives. This compound has garnered attention due to its potential therapeutic and industrial applications. It exhibits a range of biological activities, including anti-inflammatory properties.
Mechanism of Action
Target of Action
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide, also known as CPCA, is a synthetic compound that belongs to the class of indolinone derivatives
Mode of Action
. These activities suggest that these compounds interact with their targets in a way that modulates these biological processes.
Preparation Methods
The synthesis of N-(2-oxoindolin-5-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 5-aminoindolin-2-one. The general procedure involves the following steps :
Starting Materials: Cyclopropanecarboxylic acid and 5-aminoindolin-2-one.
Reaction Conditions: The reaction is carried out under specific conditions to afford the intermediate product as a white solid with a yield of approximately 40.4%.
Chemical Reactions Analysis
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound has shown promise in biological assays, particularly in inhibiting specific enzymes and pathways.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2-oxoindolin-5-yl)cyclopropanecarboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as DEL-22379 and other indolinone derivatives share structural similarities.
Uniqueness: Unlike some similar compounds, this compound has shown a distinct ability to inhibit specific pathways without being affected by drug-resistant mechanisms.
List of Similar Compounds: DEL-22379, indole-3-acetic acid, and various indole derivatives
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-6-8-5-9(3-4-10(8)14-11)13-12(16)7-1-2-7/h3-5,7H,1-2,6H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISMHZUFLTWTMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
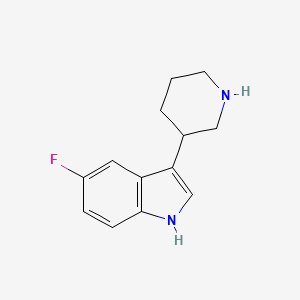
![7-(4-fluorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2399092.png)
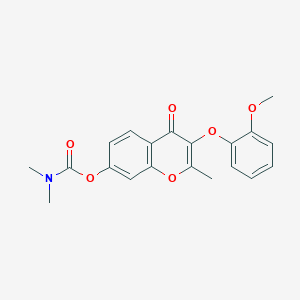
![2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2399094.png)
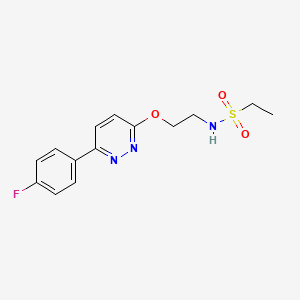
![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2399099.png)
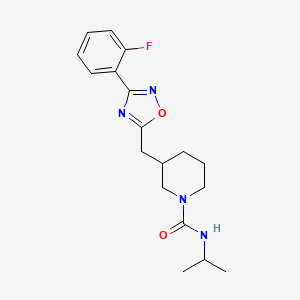
![2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2399103.png)
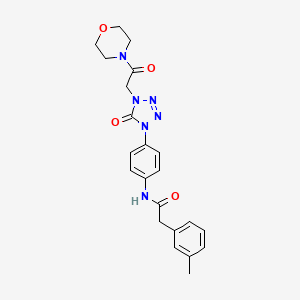

![1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea](/img/structure/B2399110.png)
